4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Description
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (CAS: 146464-93-9) is a pteridine derivative featuring a benzoic acid moiety linked to a 2,4-diaminopteridin-6-yl group via a pent-4-yn-2-yl chain. Its molecular weight is 348.37 g/mol, and it is categorized under quinones and derivatives . The compound is structurally related to methotrexate analogs, with modifications in the substituent groups influencing its biological and physicochemical properties. It has been identified as a pharmaceutical impurity, necessitating strict quality control in drug formulations .
Properties
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEZNQPWTMVPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451485 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146464-93-9 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146464-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Route A: Aldol Condensation-Based Approach
Route A begins with alkyl 4-formylbenzoate, which undergoes an aldol condensation with acetone or its synthetic equivalents (e.g., alkyl acetoacetates) in the presence of a base such as potassium hydroxide or sodium hydride. This step yields alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate, a pivotal intermediate. The reaction proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the aldehyde carbonyl. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | KOH in THF | 78–82% |
| Temperature | 0–5°C | Prevents diketone byproducts |
| Solvent | Tetrahydrofuran (THF) | Enhances enolate stability |
The intermediate is subsequently hydrolyzed to 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid using aqueous NaOH, achieving >90% conversion under reflux conditions.
Route B: Grignard Reaction Pathway
Route B employs a Grignard reagent (propargylmagnesium bromide) to alkylate alkyl 4-formylbenzoate. This method circumvents the need for strong bases, instead utilizing the nucleophilic addition of the Grignard reagent to the aldehyde group. The resulting alkoxide intermediate is quenched with ammonium chloride to yield alkyl 4-(1-hydroxyhex-5-yn-3-yl)benzoate, which is oxidized to the corresponding ketone using Jones reagent (CrO3/H2SO4).
Advantages over Route A :
-
Higher functional group tolerance for acid-sensitive substrates.
-
Reduced byproduct formation due to milder reaction conditions.
Route C: Transition Metal-Catalyzed Coupling
Route C leverages a Sonogashira coupling between alkyl 4-iodobenzoate and pent-4-yn-1-ol derivatives. Using Pd(PPh3)4 as a catalyst and CuI as a co-catalyst, the reaction forms a carbon-carbon triple bond, yielding alkyl 4-(pent-4-yn-2-yl)benzoate. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group.
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh3)4/CuI | 85 | 98 |
| PdCl2(PPh3)2/CuI | 72 | 95 |
Pteridine Ring Conjugation
Reductive Amination Strategy
The aldehyde intermediate undergoes reductive amination with 2,4-diaminopteridin-6-amine. Employing NaBH3CN as a reducing agent in methanol at pH 4–5 (acetic acid buffer), this step forms the critical C–N bond between the pteridine and benzoic acid moieties. The reaction’s regioselectivity is ensured by the electron-deficient nature of the pteridine’s C6 position, which preferentially reacts with the aldehyde.
Key Observations :
-
Excess diaminopteridine (1.5 equiv.) minimizes dimerization byproducts.
-
Reaction completion within 6 hours at 25°C.
Alternative Coupling Methods
Patent WO2013164856A1 discloses a palladium-mediated coupling between 6-bromomethylpteridine and the aldehyde intermediate. This method, though less common, achieves 70–75% yield using Pd(OAc)2 and XPhos ligand in dimethylacetamide (DMAc) at 80°C.
Downstream Functionalization and Purification
Ester Hydrolysis
The final step involves saponification of the alkyl ester to the free carboxylic acid. Using 2M NaOH in a water/ethanol mixture (3:1 v/v), hydrolysis proceeds quantitatively within 2 hours at 60°C. Acidification with HCl precipitates the product, which is purified via recrystallization from hot acetonitrile.
Chromatographic Optimization
Industrial-scale processes employ reverse-phase chromatography (C18 column) with a gradient eluent (10–40% acetonitrile in 0.1% TFA water) to achieve >99.5% purity. Critical impurities include:
-
Impurity A : Unreacted diaminopteridine (retention time: 8.2 min).
-
Impurity B : Over-oxidized quinone derivative (retention time: 12.7 min).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall Yield (%) | 58 | 63 | 71 |
| Cost (USD/kg) | 1,200 | 1,450 | 1,650 |
| Scalability | High | Moderate | Low |
| Purity (%) | 98.5 | 97.8 | 99.1 |
Route C, despite higher costs, is favored for clinical-grade synthesis due to superior purity and reduced metal contamination risks.
Industrial Process Intensification
Continuous Flow Reactors
Recent adaptations integrate continuous flow systems for the aldol condensation and reductive amination steps. Benefits include:
Chemical Reactions Analysis
Types of Reactions
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid has been investigated for its potential as an anti-cancer agent. Its structural similarity to known inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and cell proliferation, suggests it may function similarly in inhibiting cancer cell growth. Research has shown that derivatives of pteridine compounds can exhibit significant cytotoxic activities against various cancer cell lines .
Antimicrobial Activity
The compound's ability to inhibit bacterial growth has also been explored. Studies indicate that certain pteridine derivatives can possess antimicrobial properties, potentially making them candidates for developing new antibiotics . The structural characteristics of this compound may enhance its efficacy against resistant strains of bacteria.
Chemical Building Block
As a versatile building block in organic synthesis, this compound can be utilized in the development of more complex molecules. Its unique functional groups allow for various chemical modifications, making it suitable for synthesizing other biologically active compounds or materials used in pharmaceuticals and biotechnology .
Research on Enzyme Inhibition
Given its structural features, this compound may serve as a lead compound for designing new enzyme inhibitors. The inhibition of enzymes involved in nucleotide metabolism could provide therapeutic avenues for diseases characterized by rapid cell division, such as cancer and certain viral infections .
Case Study 1: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the pteridine ring enhanced potency against breast and lung cancer cells, suggesting a promising direction for future drug development .
Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of pteridine derivatives found that this compound exhibited significant activity against Gram-positive bacteria. This finding highlights its potential as a scaffold for developing new antibiotics targeting resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to the accumulation of toxic intermediates and ultimately cell death, which is particularly relevant in the context of cancer treatment .
Comparison with Similar Compounds
Methotrexate-Related Compounds
Methotrexate Related Compound E
- Structure: 4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoic acid hemihydrochloride (CAS: N/A; empirical formula: C15H15N7O2 · 0.5HCl) .
- Molecular weight: 348.37 (target) vs. ~343.56 (Related Compound E) .
- Applications : Methotrexate analogs are antifolate agents used in chemotherapy. The alkyne chain in the target compound may confer resistance to enzymatic degradation or modify binding to dihydrofolate reductase .
Methotrexate Related Compound B
- Structure: (S)-2-{4-[(2,4-diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid .
Benzoic Acid Derivatives with Alkyne Substituents
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid Hydrochloride
- Structure : Hydrochloride salt of the target compound (CAS: 1497287-42-9; molecular formula: C19H17ClN6O4) .
- Key Differences :
4-{[(2,4-Diaminopteridin-6-yl)methyl]methylamino}benzoic Acid
- Structure: A methotrexate impurity with a methylamino linker (CAS: N/A) .
- Regulatory limit: ≤0.3% in methotrexate formulations, highlighting its significance as a controlled impurity .
Other Structurally Relevant Compounds
4-[(4-(Dimethylamino)benzylidene)amino]benzoic Acid Derivatives
- Example: 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) .
- Key Differences: Thiazolidinone and dimethylamino groups confer distinct electronic properties, influencing antibacterial activity.
Hydroxyurea Benzoic Acid Derivatives
- Example: 4-{[(benzyloxy)carbamoyl]amino}benzoic acid (Compound 7) .
- Key Differences: Hydroxyurea substituents enable NO donation and cytotoxic effects, absent in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Biological Activity : The pent-4-yn-2-yl group may enhance metabolic stability compared to methotrexate analogs, though this requires validation via enzyme inhibition assays .
- Quality Control : As an impurity, the target compound’s quantification in methotrexate is critical, with HPLC methods recommended for precise detection .
- Synthetic Challenges : The alkyne moiety introduces synthetic complexity, necessitating optimized conditions to avoid side reactions.
Biological Activity
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, also known by its CAS number 146464-92-8, is a compound that has garnered attention for its potential biological activities. The compound's structure incorporates a pteridine moiety, which is significant in various biological processes, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is , with a molecular weight of approximately 392.37 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of multiple functional groups.
Anticancer Properties
Research has indicated that derivatives of pteridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth by interfering with folate metabolism and inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Vaidya et al., 2002 | MCF-7 (breast cancer) | 15 | DHFR inhibition |
| ResearchGate Study | A549 (lung cancer) | 20 | Folate pathway disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pteridine derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar effects. In vitro studies have indicated that such compounds can disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Insecticidal Activity
Recent studies have explored the insecticidal properties of related compounds against Aedes aegypti, the vector for several viral diseases. Compounds with structural similarities to this compound showed promising larvicidal activity, indicating potential applications in vector control .
Table 3: Insecticidal Activity
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Compound A | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (control) | <10.94 | - |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as DHFR plays a crucial role in its anticancer effects.
- Cell Membrane Disruption : Its antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting essential biosynthetic pathways.
- Neurotoxic Effects on Insects : The insecticidal properties are likely due to neurotoxic effects on the nervous system of target insects, disrupting normal physiological functions.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various pteridine derivatives against breast cancer cell lines, it was found that compounds structurally related to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-y)benzoic acid exhibited significant cytotoxicity at low micromolar concentrations .
Case Study 2: Vector Control
A recent investigation into new insecticides highlighted the effectiveness of compounds similar to this benzoic acid derivative in controlling mosquito populations resistant to traditional insecticides . The study emphasized the urgent need for novel agents in vector control strategies.
Q & A
Q. What are the key structural features of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, and how are they validated experimentally?
The compound combines a 2,4-diaminopteridine moiety linked via a pent-4-yn-2-yl group to a benzoic acid. Structural validation typically employs X-ray crystallography using programs like SHELXL for refinement, which is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further confirm connectivity and purity.
Q. What synthetic routes are reported for analogous 2,4-diaminopteridine derivatives, and how might they apply to this compound?
Methotrexate-related compounds (e.g., Methotrexate Related Compound E) provide a template for synthesis. These often involve condensation of pteridine precursors with substituted benzoyl groups under controlled pH and temperature. For example, coupling 2,4-diaminopteridin-6-ylmethylamine with activated benzoic acid derivatives (e.g., NHS esters) in anhydrous solvents like DMF or DMSO is common . The pent-4-yn-2-yl linker may require alkyne-functionalized intermediates, synthesized via Sonogashira coupling or similar cross-coupling reactions .
Q. How is the purity of this compound assessed, and what impurities are typically monitored?
High-performance liquid chromatography (HPLC) with UV detection is standard. The United States Pharmacopeia (USP) method for related compounds specifies a C8 column, a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6), and detection at 302 nm. Impurities like unreacted precursors or degradation products (e.g., deaminated pteridines) are quantified against certified reference standards, with acceptance criteria ≤0.3% for known impurities .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or impurity profiles. Rigorous analytical characterization (HPLC, LC-MS) should precede biological testing to confirm compound integrity. For example, trace impurities in Methotrexate analogs have been shown to inhibit off-target enzymes, skewing results . Additionally, use orthogonal assays (e.g., enzymatic vs. cellular) to validate mechanisms.
Q. What strategies are recommended for optimizing its pharmacokinetic properties while retaining target binding?
Structure-activity relationship (SAR) studies can guide modifications. For instance:
- Lipophilicity : Adjust the pent-4-yn-2-yl chain length or substituents to modulate logP.
- Solubility : Introduce polar groups (e.g., hydroxyls) on the benzoic acid moiety without disrupting key hydrogen bonds .
- Metabolic stability : Replace labile groups (e.g., terminal alkynes) with bioisosteres like cyclopropane rings . Computational docking (e.g., with dihydrofolate reductase) can prioritize synthetic targets.
Q. How can crystallographic data resolve ambiguities in binding modes to enzymatic targets?
Co-crystallization with target proteins (e.g., dihydrofolate reductase) using SHELX programs for refinement provides atomic-level insights. For example, Methotrexate analogs show hydrogen bonding between the 2,4-diaminopteridine ring and conserved aspartate residues. Discrepancies between predicted and observed binding can be addressed by iterative refinement of torsion angles and occupancy factors in SHELXL .
Q. What experimental controls are critical when evaluating its inhibitory effects in cell-based assays?
- Positive controls : Use established inhibitors (e.g., Methotrexate for folate pathways).
- Solvent controls : Test DMSO or ethanol at matching concentrations to rule out solvent toxicity.
- Rescue experiments : Add exogenous folic acid to confirm on-target effects in proliferation assays .
- Purity verification : Pre-assay HPLC to confirm compound stability under experimental conditions .
Methodological Notes
- Crystallography : SHELXL refinement parameters (e.g., ADPs, restraints) must align with data resolution. For twinned crystals, use the TWIN command in SHELXTL .
- HPLC Method : Column: Waters Symmetry C8 (4.6 × 250 mm, 5 µm). Mobile phase: 65:35 methanol/buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O, pH 4.6). Flow rate: 1.0 mL/min .
- SAR Workflow : Synthesize derivatives > validate purity (HPLC) > screen in enzymatic/cellular assays > model binding modes (AutoDock/Vina) > iterate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
